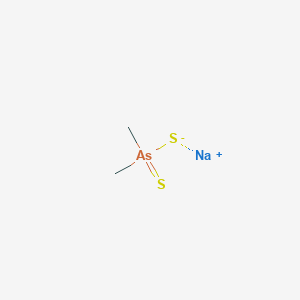

Sodium dimethyldithioarsinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium dimethyldithioarsinate is a chemical compound that has been studied for its reaction with hydrogen sulfide (H2S), which is of biological significance and may be implicated in the overall toxicity and carcinogenicity of arsenic .

Synthesis Analysis

The synthesis of Sodium dimethyldithioarsinate involves the reaction of dimethylarsinic acid with hydrogen sulfide . It can also be prepared from sodium dimethyldithioarsinate dihydrate, Me2AsS2Na⋅2H2O, and palladium(II) acetate .Molecular Structure Analysis

The molecular structure of Sodium dimethyldithioarsinate has been studied using improved spectroscopic and structural analysis techniques .Chemical Reactions Analysis

The reaction of Sodium dimethyldithioarsinate with hydrogen sulfide (H2S) has been monitored, and an initial product, dimethylthioarsinic acid, was observed . A second slower-forming product was also identified .Scientific Research Applications

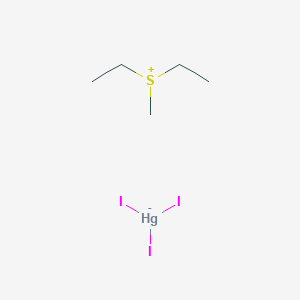

1. Complex Formation with Trimethylplatinum

Sodium dimethyldithioarsinate(V) undergoes metathesis with tetrameric trimethylplatinum chloride, forming binuclear and mononuclear complexes. These complexes are stable and do not exhibit fluxionality. An X-ray diffraction study of these complexes provides insights into their molecular structure (Abel, Beckett, Bates, & Hursthouse, 1988).

2. Role in Toxicity and Carcinogenicity of Arsenic

The reaction of dimethylarsinic acid with hydrogen sulfide, forming dimethylthioarsinic acid and sodium dimethyldithioarsinate, is significant in understanding the toxicity and carcinogenicity of arsenic. This process, observed in aqueous phases, aids in the identification of arsenic-related compounds (Fricke et al., 2005).

3. Environmental Impact in Landfills

The formation of dimethyldithioarsinic acid in simulated landfill leachates is studied to understand its environmental impact. This study explores the relationship between hydrosulfide concentration in leachates and the formation of dimethyldithioarsinic acid, providing insights into its occurrence and toxicity in landfill environments (An et al., 2016).

4. Interaction with Organotin Compounds

Sodium dimethyldithioarsinate reacts with organotin chlorides to form organotin derivatives. These compounds exhibit unique structural characteristics, providing valuable information on the chemical behavior of dimethyldithioarsinato groups in different organotin environments (Haiduc & Silaghi-Dumitrescu, 1982).

5. Ecotoxicity Assessment

The ecotoxicity of sodium dimethyldithiocarbamate and its micro-sized metal chelates is assessed using Caenorhabditis elegans as a model organism. This study helps to understand the ecological risks of these compounds when they leak into the environment from wastewater and hazardous waste treatments (Wang et al., 2020).

6. Synthesis for Environmental Applications

A modified synthesis method for dimethylated thioarsenicals, including dimethyldithioarsinic acid, is presented. This method aids in quantifying ecological effects and stability of these compounds in environmental media, addressing challenges in replicating previous studies and standardizing synthesis methods (Lee, Kim, Jeong, & Yoon, 2018).

properties

IUPAC Name |

sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZONEMRNNVFDI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=S)(C)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsNaS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950038 |

Source

|

| Record name | Sodium dimethylarsinodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dimethyldithioarsinate | |

CAS RN |

27318-74-7 |

Source

|

| Record name | Arsinodithioic acid, dimethyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dimethylarsinodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)